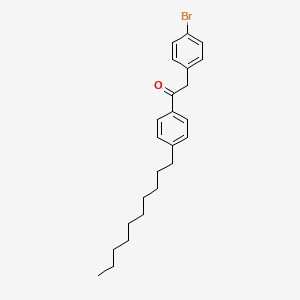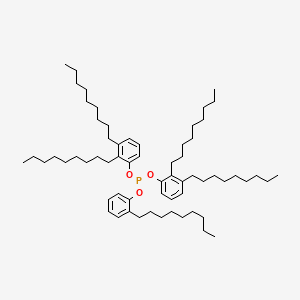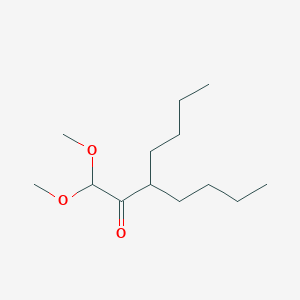![molecular formula C15H24OSe B14508120 [(2-Methoxyoctyl)selanyl]benzene CAS No. 63603-31-6](/img/structure/B14508120.png)
[(2-Methoxyoctyl)selanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Methoxyoctyl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and a 2-methoxyoctyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxyoctyl)selanyl]benzene typically involves the reaction of a selenylating agent with a benzene derivative. One common method is the reaction of 2-methoxyoctyl bromide with sodium selenide, followed by the addition of the resulting selenide to a benzene ring under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Methoxyoctyl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Regeneration of the selenide.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
[(2-Methoxyoctyl)selanyl]benzene has several applications in scientific research:
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of [(2-Methoxyoctyl)selanyl]benzene involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s effects are mediated through the formation of reactive selenium species, which can interact with proteins, DNA, and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ebselen: A well-known organoselenium compound with antioxidant and anti-inflammatory properties.
Selenocysteine: The 21st amino acid, containing selenium, and involved in various enzymatic functions.
Selenomethionine: A selenium-containing amino acid used as a dietary supplement and in research.
Uniqueness
[(2-Methoxyoctyl)selanyl]benzene is unique due to its specific structural features, including the 2-methoxyoctyl group, which can influence its solubility, reactivity, and biological activity
Propriétés
Numéro CAS |
63603-31-6 |
|---|---|
Formule moléculaire |
C15H24OSe |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
2-methoxyoctylselanylbenzene |
InChI |
InChI=1S/C15H24OSe/c1-3-4-5-7-10-14(16-2)13-17-15-11-8-6-9-12-15/h6,8-9,11-12,14H,3-5,7,10,13H2,1-2H3 |
Clé InChI |
KNDOWVQPZKMPPO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C[Se]C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)




![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)

